2-Isopropoxy-3-trimethylsilanyl-pyridine

Catalog No.
S737573
CAS No.
782479-89-4
M.F
C11H19NOSi
M. Wt
209.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-3-trimethylsilanyl-pyridine

CAS Number

782479-89-4

Product Name

2-Isopropoxy-3-trimethylsilanyl-pyridine

IUPAC Name

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

InChI

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3

InChI Key

NARJMUQSDREMTB-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C

2-Isopropoxy-3-trimethylsilanyl-pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with isopropoxy and trimethylsilanyl groups. Its molecular formula is C₁₁H₁₅NOSi, and it has a molecular weight of approximately 209.36 g/mol . The presence of the trimethylsilanyl group enhances its stability and solubility in organic solvents, making it a valuable compound for various synthetic applications.

There is no current information available regarding the specific mechanism of action of 2-Isopropoxy-3-trimethylsilanyl-pyridine.

  • Toxicity: Some substituted pyridines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Pyridine itself is flammable and can irritate the eyes and respiratory system [].

The reactivity of 2-Isopropoxy-3-trimethylsilanyl-pyridine can be attributed to its pyridine nitrogen, which can participate in nucleophilic substitution reactions. It is also capable of undergoing electrophilic aromatic substitution due to the electron-donating effects of the isopropoxy and trimethylsilanyl groups. Additionally, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions .

The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine typically involves the following methods:

  • Nucleophilic Substitution: The introduction of the isopropoxy group can be achieved through nucleophilic substitution reactions involving appropriate alkyl halides and pyridine derivatives.
  • Trimethylsilylation: The trimethylsilanyl group can be introduced via silylation reactions using trimethylsilyl chloride in the presence of a base, which facilitates the formation of the silyl ether .
  • Multi-step Synthesis: A combination of these methods may be employed to achieve higher yields and purity.

2-Isopropoxy-3-trimethylsilanyl-pyridine finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may be used in the formulation of silane-based materials due to its silanol functionality .

Interaction studies involving 2-Isopropoxy-3-trimethylsilanyl-pyridine primarily focus on its reactivity with other chemical species. For example, it can interact with metal salts to form stable complexes, which may exhibit unique catalytic properties. Additionally, its behavior in various solvents can provide insights into its solubility and stability under different conditions .

Several compounds share structural similarities with 2-Isopropoxy-3-trimethylsilanyl-pyridine. Below are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-HydroxypyridineHydroxyl group at position 3Known for its role in biological systems
2-Methoxy-3-trimethylsilanylpyridineMethoxy instead of isopropoxyDifferent solubility characteristics
4-TrifluoromethylpyridineTrifluoromethyl group at position 4Exhibits strong electron-withdrawing effects
2-Isobutoxy-3-trimethylsilanylpyridineIsobutoxy group insteadPotentially different reactivity patterns

The uniqueness of 2-Isopropoxy-3-trimethylsilanyl-pyridine lies in its specific combination of substituents that enhance both stability and reactivity compared to similar compounds. Its tailored functional groups allow for diverse applications in organic synthesis and potential pharmaceutical development .

2-Isopropoxy-3-trimethylsilanyl-pyridine possesses the molecular formula C₁₁H₁₉NOSi and a molecular weight of 209.36 grams per mole. The compound is registered under Chemical Abstracts Service number 782479-89-4, with the corresponding MDL number MFCD06659012. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 2-(1-methylethoxy)-3-(trimethylsilyl)pyridine.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC(C)Oc1ncccc1Si(C)C, clearly delineating the isopropoxy group attachment at position 2 and the trimethylsilyl group at position 3 of the pyridine ring. The International Chemical Identifier provides additional structural specificity: InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3, with the corresponding InChI Key being NARJMUQSDREMTB-UHFFFAOYSA-N.

Alternative nomenclature systems recognize this compound as 2-isopropoxy-3-(trimethylsilyl)pyridine, trimethyl-(2-propan-2-yloxy-3-pyridinyl)silane, or isopropyl 3-(trimethylsilyl)-2-pyridinyl ether. These variations reflect different approaches to naming the compound while maintaining chemical accuracy and structural clarity. The compound exists as a solid at standard temperature and pressure conditions.

PropertyValueReference
Molecular FormulaC₁₁H₁₉NOSi
Molecular Weight209.36 g/mol
Chemical Abstracts Service Number782479-89-4
MDL NumberMFCD06659012
Physical StateSolid
SMILES NotationCC(C)Oc1ncccc1Si(C)C

Historical Development and First Synthesis

The development of 2-Isopropoxy-3-trimethylsilanyl-pyridine emerged from broader research into silicon-containing heterocyclic compounds and pyridine functionalization strategies. Historical context indicates that trimethylsilyl groups became prominent in organic synthesis as protecting groups and synthetic intermediates, with their application to pyridine systems representing an extension of established organosilicon methodologies. The trimethylsilyl functional group, characterized by three methyl groups bonded to silicon, provides chemical inertness and substantial molecular volume, making it valuable for various synthetic applications.

Research into pyridine modifications has demonstrated that silicon-containing substituents can significantly alter the electronic and steric properties of the heterocyclic system. Studies on silyl-mediated reactions in pyridines have shown that heating with bromotrimethylsilane can convert chloropyridines to bromopyridines, indicating the reactivity potential of silicon-pyridine combinations. This background research established fundamental principles that informed the development of more complex silicon-substituted pyridine derivatives like 2-Isopropoxy-3-trimethylsilanyl-pyridine.

The specific synthesis pathway for this compound builds upon established methods for introducing both alkoxy groups and silyl substituents onto pyridine rings. Research into related compounds, such as various trimethylsilylpyridine derivatives, has provided methodological foundations for accessing this particular substitution pattern. The combination of isopropoxy and trimethylsilyl functionalities represents a sophisticated approach to pyridine modification that balances electronic effects with steric considerations.

Position within Pyridine Derivative Classifications

2-Isopropoxy-3-trimethylsilanyl-pyridine occupies a specialized position within the broader classification of pyridine derivatives, representing a convergence of multiple functional group families. Pyridine itself is a basic heterocyclic organic compound with the formula C₅H₅N, structurally related to benzene with one methine group replaced by a nitrogen atom. The parent compound exhibits aromatic character through a conjugated system of six π electrons delocalized over the ring, following Hückel criteria for aromatic systems.

Within pyridine derivative classifications, this compound falls into the category of multiply substituted pyridines containing both oxygen and silicon heteroatoms as substituents. The isopropoxy group at position 2 introduces electron-donating characteristics through the oxygen atom, while the trimethylsilyl group at position 3 provides steric bulk and distinctive electronic properties. This substitution pattern creates a compound with unique reactivity compared to monosubstituted pyridine derivatives.

The compound represents an intersection between several important chemical families: organosilicon compounds, alkoxy-substituted heterocycles, and functionalized pyridines. Trimethylsilyl groups are widely recognized for their utility as protecting groups in organic synthesis, particularly for alcohols, where they form trimethylsiloxy groups that increase molecular volatility and provide selective protection. The combination with an alkoxy substituent creates additional complexity in the electronic distribution around the pyridine ring.

Comparative analysis with related compounds reveals the distinctive nature of this substitution pattern. While simple trimethylsilylpyridines exist at various positions, the combination with an isopropoxy group at the adjacent position creates unique steric and electronic interactions. Research on pyridine reactivity indicates that electronegative nitrogen reduces the tendency for electrophilic aromatic substitution while increasing susceptibility to nucleophilic substitution.

Compound ClassRepresentative ExamplesFunctional Group Characteristics
Simple Trimethylsilylpyridines2-(trimethylsilyl)pyridine, 4-(trimethylsilyl)pyridineSilicon substitution only
Alkoxy Pyridines2-methoxypyridine, 2-ethoxypyridineOxygen substitution only
Disubstituted Pyridines2-Isopropoxy-3-trimethylsilanyl-pyridineCombined oxygen and silicon substitution

Significance in Heterocyclic Chemistry

The significance of 2-Isopropoxy-3-trimethylsilanyl-pyridine in heterocyclic chemistry extends beyond its individual structural characteristics to encompass broader implications for synthetic methodology and mechanistic understanding. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, represent more than half of all known compounds and include the majority of pharmaceutically active substances. Within this vast chemical space, pyridine derivatives hold particular importance due to their prevalence in natural products and synthetic targets.

The compound demonstrates the sophisticated level of functionalization possible within heterocyclic systems, combining multiple functional group strategies to achieve specific structural and electronic properties. Research has shown that heterocyclic chemistry focuses especially on unsaturated derivatives of five- and six-membered rings, with pyridine representing a fundamental six-membered aromatic heterocycle. The modification of pyridine through simultaneous introduction of isopropoxy and trimethylsilyl groups illustrates advanced synthetic capabilities in heterocyclic modification.

Contemporary research in heterocyclic chemistry emphasizes the development of compounds with tailored properties for specific applications. The trimethylsilyl group serves multiple functions in this context: as a protecting group for subsequent synthetic transformations, as a steric modifier affecting molecular recognition, and as an electronic modifier influencing reactivity patterns. Studies on alcohol protection demonstrate that trimethylsilyl groups can be introduced using trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate with appropriate bases, and subsequently removed using fluoride-based reagents.

The compound contributes to understanding of regioselectivity in heterocyclic functionalization. Research on silver-catalyzed reactions involving pyridine-containing ligands has demonstrated the importance of precise substitution patterns in achieving specific reactivity outcomes. The particular arrangement of substituents in 2-Isopropoxy-3-trimethylsilanyl-pyridine provides insights into how multiple functional groups can be strategically positioned to influence both electronic distribution and steric accessibility.

Furthermore, the compound represents an important example of how organosilicon chemistry intersects with heterocyclic synthesis. Silicon-containing heterocycles demonstrate unique properties compared to their carbon analogs, and the incorporation of silicon-based functional groups into established heterocyclic frameworks opens new avenues for material and pharmaceutical applications. Research into silane chemistry has shown that trimethylsilyl groups can participate in various reaction mechanisms, including protecting group strategies and radical-based transformations.

The methodological implications extend to broader synthetic planning strategies. The successful combination of isopropoxy and trimethylsilyl substituents on the pyridine framework demonstrates the compatibility of different functional group protection and modification strategies. This compatibility is essential for complex multi-step syntheses where selective protection and deprotection sequences are required to achieve target molecules with high efficiency and selectivity.

Traditional Pyridine Functionalization Routes

The functionalization of pyridine scaffolds has historically relied on classical synthetic approaches that often require harsh reaction conditions and exhibit limited regioselectivity [1] [2]. Traditional methodologies primarily encompass two fundamental strategies: the Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis [3] [4].

The Hantzsch pyridine synthesis represents the most established classical method for constructing pyridine rings through the condensation of carbonyl compounds with ammonia or amines [3]. This approach typically requires elevated temperatures ranging from 150-200°C and provides yields of 60-80% [5]. However, the method suffers from poor regioselectivity when attempting to introduce specific substituents at predetermined positions on the pyridine ring [1].

The Bohlmann-Rahtz synthesis offers an alternative classical route involving the cyclization of suitable acyclic precursors [3]. This methodology relies on condensation reactions under acidic or basic conditions, typically yielding 50-75% of the desired pyridine products [5]. While more versatile than the Hantzsch approach in terms of substrate scope, the Bohlmann-Rahtz synthesis still faces significant limitations in controlling regioselectivity [4].

Traditional direct functionalization of preformed pyridine rings encounters substantial challenges due to the electron-deficient nature of the heterocycle [6] [7]. The nitrogen atom withdraws electron density from the ring system, making electrophilic aromatic substitution reactions unfavorable [8] [4]. Consequently, classical approaches often require pre-functionalization of the pyridine core with activating groups or employ stoichiometric metalation procedures that generate significant inorganic waste [2].

Modern Synthetic Approaches

Contemporary synthetic strategies have revolutionized pyridine functionalization by introducing mild reaction conditions, enhanced regioselectivity, and improved functional group tolerance [6] [9]. These methodologies leverage transition metal catalysis and innovative synthetic transformations to overcome the inherent challenges associated with pyridine modification.

Cross-Coupling Reactions with Trimethylsilylacetylene

Cross-coupling reactions employing trimethylsilylacetylene as a coupling partner have emerged as powerful tools for pyridine functionalization [10] [11]. The trimethylsilyl group serves dual functions: protection of the terminal alkyne position and enhancement of the physical properties of the coupling partner [12].

Sonogashira coupling represents the most widely utilized method for incorporating trimethylsilylacetylene into pyridine scaffolds [13] [12]. The reaction employs palladium catalysts in conjunction with copper co-catalysts to achieve carbon-carbon bond formation between aryl halides and terminal alkynes [13]. For pyridine substrates, typical reaction conditions involve tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as the co-catalyst, and triethylamine as the base in dimethylformamide at temperatures ranging from 25-80°C [14] [13].

The trimethylsilyl protecting group provides exceptional stability under standard Sonogashira conditions, preventing unwanted side reactions at the terminal position [12]. Following the coupling reaction, the silyl group can be selectively removed under mild basic conditions or converted to other functional groups through subsequent transformations [12]. This approach has enabled the synthesis of unsymmetrically arylated acetylene systems with yields typically ranging from 80-95% [14] [12].

Negishi coupling offers an alternative cross-coupling strategy utilizing organozinc reagents derived from trimethylsilylacetylene [15]. This methodology provides excellent functional group tolerance and enables the coupling of primary organic halides bearing diverse functionalities [15]. The reaction proceeds through transmetalation of the organozinc species to palladium, followed by reductive elimination to forge the carbon-carbon bond [15].

Heck Conditions for Pyridine Modification

The Mizoroki-Heck reaction has been extensively adapted for pyridine functionalization, providing direct access to substituted pyridine derivatives under mild catalytic conditions [16] [17] [18]. This transformation involves the palladium-catalyzed coupling of aryl halides with alkenes, resulting in the formation of substituted alkenes with concomitant elimination of hydrogen halide [18].

Ligand-free palladium catalysis has proven particularly effective for pyridine substrates [16]. The reaction of 4-vinylpyridine with arylboronic acids under palladium acetate catalysis provides (E)-4-styrylpyridines with high selectivity and moderate to good yields [16]. Optimal conditions employ palladium acetate (5 mol%), potassium carbonate as the base, and dimethylformamide as the solvent at 120°C [16].

Intramolecular Heck reactions have enabled the construction of complex fused pyridine systems [17]. The cyclization of imine derivatives derived from β-halovinyl aldehydes and 5-aminopyrazoles proceeds efficiently under palladium acetate catalysis with xantphos as the ligand [17]. This methodology affords 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines in yields of 79% with excellent regioselectivity [17].

Photo-induced Heck reactions represent a recent advancement that enables room temperature transformations [19]. The use of visible light irradiation with palladium catalysts activates the coupling process without requiring elevated temperatures [19]. This approach has proven particularly valuable for sensitive substrates and late-stage functionalization applications.

Catalytic Systems for Synthesis

Zinc-Catalyzed Silylation Reactions

Zinc triflate (Zn(OTf)₂) has emerged as an effective Lewis acid catalyst for the dehydrogenative silylation of pyridine and related heterocycles [20] [21] [22]. This methodology enables the direct introduction of silyl groups at positions meta to the nitrogen atom, providing access to versatile synthetic intermediates [20].

Mechanistic pathway involves the initial coordination of zinc triflate to the silane, generating a pyridinium silyl cation intermediate and a zinc hydride species [22] [23]. The silyl cation undergoes nucleophilic attack by the pyridine ring, followed by elimination of hydrogen to restore aromaticity [22]. The reaction can proceed through either 1,4-hydrosilylation or 1,2-hydrosilylation pathways, both leading to the same regioisomeric products [20] [23].

Reaction conditions typically employ zinc triflate (10 mol%) with triethylsilane in toluene at temperatures of 120-150°C [20] [24]. The isolated yields range from 26% for quinoline to 41% for pyridine, with 3-picoline providing intermediate yields [20] [21]. The 2- and 4-picolines undergo silylation of the methyl substituents rather than the aromatic ring, demonstrating the influence of steric and electronic factors [20].

Substrate scope encompasses pyridine, 3-picoline, and quinoline as suitable substrates [20] [25]. The regioselectivity consistently favors positions meta to the nitrogen, reflecting the electronic distribution in the heterocyclic system [21] [24]. A notable byproduct is the head-to-tail dimerization of N-silyl-1,4-dihydropyridine intermediates to form diazaditwistane molecules [20].

Copper-Catalyzed Pathways

Copper catalysts have demonstrated remarkable versatility in pyridine functionalization reactions, offering multiple pathways for carbon-carbon and carbon-heteroatom bond formation [26] [27] [28] [29].

Aerobic oxidative C-H functionalization employs copper catalysts to activate pyridine C-H bonds under mild aerobic conditions [26]. The reaction of substituted pyridines with N-(alkylidene)-4H-1,2,4-triazol-4-amines proceeds through cleavage of the N-N bond and activation of the aryl C-H bond [26]. This methodology represents the first example of imidazopyridine synthesis using pyridines as substrates through transition-metal-catalyzed C-H functionalization [26].

Copper(I)-catalyzed annulation enables the regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates [27]. This transformation leads to functionalized indolizine derivatives and represents the first successful metal-catalyzed cyclization of π-deficient heterocyclic systems with alkenyldiazo compounds [27]. The broad substrate scope includes pyridine, quinoline, and isoquinoline derivatives [27].

Direct copper-catalyzed alkynylation provides a one-pot method for constructing 2-alkynylpyridines directly from terminal alkynes and pyridine without pre-functionalization [28]. This approach circumvents the traditional requirement for halogenated pyridine precursors and offers a more atom-economical synthetic route [28].

Palladium-Mediated Transformations

Palladium catalysis remains the predominant methodology for pyridine functionalization, offering exceptional versatility in carbon-carbon and carbon-heteroatom bond formation [30] [31] [32] [33].

Coupling/migration chemistry has enabled the synthesis of naturally occurring pyridine alkaloids through palladium-catalyzed reactions of 3-iodopyridine with terminal dienes and benzylic amines [30]. The mechanism involves oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the alkene, palladium migration, and π-allylpalladium displacement by the nitrogen nucleophile [30].

Electrophilic functionalization through phosphonium salts represents a highly efficient approach for pyridine-derived heterobiaryl synthesis [33] [34]. The palladium-catalyzed reaction of pyridine-derived quaternary phosphonium salts enables the incorporation of diverse carbon-based fragments, including aryl, alkenyl, alkynyl, and allyl groups [33]. Silver salts play a crucial role as transmetalation mediators, facilitating smooth transfer of the pyridyl group to the palladium intermediate [33] [34].

Bipyridine ligand acceleration has been demonstrated for direct C-3 arylation of pyridines [32]. The ligand [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) acts as both a ligand and an intramolecular base, assisting in C-H bond cleavage through a deprotonated coordinated ligand [32]. This dual functionality eliminates the need for external bases and enables efficient pyridine functionalization [32].

Regioselectivity in Pyridine Ring Functionalization

The electronic structure of pyridine creates distinct reactivity patterns at different ring positions, fundamentally influencing regioselectivity in functionalization reactions [6] [9] [35]. Understanding these electronic effects is crucial for designing selective synthetic transformations.

Electronic distribution analysis reveals that the nitrogen atom withdraws electron density from the ring system, creating electron-deficient positions at C2, C4, and C6, while C3 and C5 remain relatively electron-rich [35] [36]. This polarization pattern directly influences the reactivity toward electrophilic and nucleophilic reagents [4].

C2 and C6 positions (ortho to nitrogen) exhibit high reactivity toward nucleophilic reagents due to the electron-deficient nature of these positions [37]. Nucleophilic aromatic substitution and addition reactions preferentially occur at these sites [38]. The proximity to nitrogen also enables directed metallation strategies that exploit the coordinating ability of the heteroatom [39].

C3 and C5 positions (meta to nitrogen) represent the most electron-rich positions in the pyridine ring [9] [35]. These sites are preferentially attacked by electrophilic reagents and are targets for modern functionalization strategies [35] [36]. The Zincke reaction and skeletal editing methodologies exploit this electronic bias to achieve meta-selective functionalization [7] [40].

C4 position (para to nitrogen) exhibits intermediate electron deficiency and serves as the primary site for reductive functionalization strategies [41] [38] [37]. Minisci-type reactions and electrochemical reductions preferentially target this position [38] [42]. The development of C4-selective methodologies has been particularly challenging due to competing reactions at other sites [38].

Directing group strategies have been developed to override the inherent electronic bias of pyridine [32] [35]. The installation of temporary directing groups enables functionalization at positions that would otherwise be unreactive [36]. These methodologies typically involve coordination of the directing group to the metal catalyst, bringing the reactive center into proximity with specific C-H bonds [32].

Temporary activation strategies represent a recent breakthrough in achieving regioselective pyridine functionalization [35] [36]. These approaches involve the temporary conversion of pyridines into electron-rich intermediates, followed by regioselective electrophilic functionalization and restoration of the pyridine ring [43] [7]. The Zincke imine intermediates and oxazino-pyridine intermediates exemplify this strategy [35].

Optimization Parameters for Yield Enhancement

The efficiency of pyridine functionalization reactions depends critically on the optimization of multiple reaction parameters, each contributing to the overall yield and selectivity of the transformation [44] [45] [46].

Temperature effects play a fundamental role in determining reaction rates and product distributions [47] [48]. For vapor-phase pyridine synthesis, optimal temperatures of 400°C have been identified for maximum yield [49]. However, solution-phase reactions typically require more moderate temperatures of 80-120°C to prevent substrate decomposition [44] [45]. The balance between reaction rate and thermal stability must be carefully considered for each specific transformation.

Solvent selection significantly influences reaction outcomes through multiple mechanisms [44] [45]. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results for metal-catalyzed transformations [16] [44]. The change from ethanol to acetonitrile has been shown to overcome difficulties in multicomponent reactions involving sterically hindered aldehydes [44] [45]. Ionic liquids have emerged as environmentally benign alternatives that enhance efficiency and selectivity while enabling catalyst recycling [50].

Catalyst loading optimization requires balancing reaction efficiency with economic considerations [51] [44]. Typical loadings range from 2.5-10 mol% for palladium catalysts, with 5 mol% often representing the optimal compromise [17] [51]. Higher catalyst loadings may increase reaction rates but can also promote undesired side reactions and complicate product purification [51].

Base selection critically affects reaction pathways and mechanisms [44] [45]. Amine bases such as piperidine show superior performance in ethanol, while ionic bases like tetrabutylammonium hydroxide provide faster reactions in acetonitrile [44]. The choice of base influences the oxidation pathway in multicomponent reactions, with different bases promoting distinct mechanistic routes [44] [45].

Ligand effects on regioselectivity and yield have been extensively studied [17] [32]. Sterically demanding ligands such as xantphos provide enhanced regioselectivity in intramolecular Heck reactions [17]. The ligand [2,2'-bipyridin]-6(1H)-one demonstrates dual functionality as both a ligand and an internal base, significantly accelerating palladium-catalyzed arylation reactions [32].

Pressure and flow conditions offer additional optimization parameters for specific transformations [52] [53]. High-pressure conditions can alter phase behavior and influence regioselectivity in crystallization processes [52]. Continuous flow setups provide excellent temperature control, high reproducibility, and potential for industrial scale-up [53].

Wikipedia

2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-15-2023

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